O-dodecylhydroxylamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
40345-87-7 |
|---|---|
Molecular Formula |
C12H27NO |
Molecular Weight |
201.35 g/mol |
IUPAC Name |
O-dodecylhydroxylamine |
InChI |
InChI=1S/C12H27NO/c1-2-3-4-5-6-7-8-9-10-11-12-14-13/h2-13H2,1H3 |
InChI Key |
RXDBYIXFAFDTHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCON |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of O Dodecylhydroxylamine
Chemo- and Regioselective Synthesis of O-Dodecylhydroxylamine
The synthesis of this compound with high chemo- and regioselectivity is crucial for its effective use. This involves directing the alkylation to the oxygen atom of the hydroxylamine (B1172632) moiety while avoiding reactions at the nitrogen atom.
Modern Approaches to O-Alkylation of Hydroxylamines
The primary method for synthesizing O-alkylhydroxylamines is the alkylation of hydroxylamine or its derivatives. wikipedia.org Traditional methods often lead to a mixture of N- and O-alkylated products. However, modern approaches have been developed to enhance O-selectivity.
One effective strategy involves the use of protected hydroxylamine derivatives. For instance, N-hydroxyphthalimide or tert-butyl N-hydroxycarbamate can be O-alkylated with a dodecyl halide. organic-chemistry.org The protecting group is subsequently removed under mild conditions to yield the desired this compound. This approach circumvents the issue of N-alkylation by blocking the nitrogen atom. organic-chemistry.org
Another modern approach utilizes specific reaction conditions to favor O-alkylation. The choice of base and solvent can significantly influence the regioselectivity of the reaction. Strong, non-nucleophilic bases are often employed to deprotonate the hydroxyl group of hydroxylamine, making the oxygen a more potent nucleophile for the subsequent reaction with a dodecylating agent. wikipedia.org
| Reagent/Method | Description | Advantage |
| N-Hydroxyphthalimide | Alkylation at the oxygen followed by hydrazinolysis. | High O-selectivity. |
| tert-Butyl N-hydroxycarbamate | O-alkylation followed by acidic deprotection. organic-chemistry.org | Good yields and clean reaction. organic-chemistry.org |
| Phase-Transfer Catalysis | Facilitates the reaction between the aqueous hydroxylamine salt and the organic dodecyl halide. | Improved reaction rates and yields. |
Optimization Strategies for Reaction Yield and Purity in this compound Synthesis
Maximizing the yield and purity of this compound requires careful optimization of reaction parameters. deskera.com Key factors include temperature, reaction time, stoichiometry of reactants, and the choice of catalyst. numberanalytics.com
Key Optimization Parameters:
Temperature: Controlling the reaction temperature is critical to prevent side reactions and decomposition of the product. rochester.edu
Stoichiometry: Using a slight excess of the dodecylating agent can drive the reaction to completion, but a large excess may lead to impurities.
Catalyst: The use of appropriate catalysts can enhance reaction rates and selectivity, leading to higher yields. deskera.com
Purification: Techniques like distillation, chromatography, and recrystallization are essential to remove unreacted starting materials and byproducts, thereby increasing the purity of the final product. deskera.comrochester.edu
Design of Experiments (DoE) is a statistical approach that can be systematically employed to identify the optimal combination of these parameters, leading to the highest possible yield and purity. nih.gov
Green Chemistry Principles in the Production of this compound
The application of green chemistry principles aims to make the synthesis of this compound more environmentally benign. studypulse.au This involves several key strategies:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. acs.org The ideal synthesis would have a 100% atom economy.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. jotse.org Solvent-free reaction conditions are also a desirable goal. libretexts.org
Catalysis: Employing catalytic reagents in place of stoichiometric ones reduces waste and often allows for milder reaction conditions. acs.org
Renewable Feedstocks: Whenever feasible, utilizing starting materials derived from renewable resources can reduce the environmental footprint of the synthesis. athensjournals.gr
Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy consumption. jotse.org Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. athensjournals.gr
Waste Prevention: It is better to prevent the formation of waste than to treat it after it has been created. studypulse.au
Derivatization Strategies and Functionalization of this compound
The presence of the amine group in this compound allows for a variety of derivatization reactions, enabling the synthesis of a wide range of functionalized molecules. researchgate.net
N-Substitution Reactions and Their Mechanistic Insights
The nitrogen atom in this compound is nucleophilic and can react with various electrophiles to form N-substituted derivatives. wikipedia.org These reactions typically proceed through a nucleophilic substitution or addition mechanism.
For instance, the reaction of this compound with aldehydes or ketones yields oximes. wikipedia.org This reaction is a cornerstone in the functionalization of this compound and is widely used in bioconjugation and materials science. researchgate.netresearchgate.net The mechanism involves the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime.
The reaction with acyl chlorides or anhydrides leads to the formation of N-acyl derivatives. These reactions are important for introducing various functional groups onto the nitrogen atom. The mechanism is a standard nucleophilic acyl substitution.
Understanding the mechanistic pathways, whether they are concerted or stepwise (like SNAr reactions), is crucial for controlling the outcome and optimizing the conditions for these transformations. rsc.orgrsc.org
| Electrophile | Product | Reaction Type |
| Aldehyde/Ketone | Oxime | Nucleophilic Addition-Elimination |
| Acyl Chloride | N-Acyl Derivative | Nucleophilic Acyl Substitution |
| Alkyl Halide | N,O-Dialkylhydroxylamine | Nucleophilic Alkylation |
| Isocyanate | N-Carbamoyl Derivative | Nucleophilic Addition |
Modulating Reactivity through Structural Modifications of this compound
The reactivity of this compound can be fine-tuned by introducing structural modifications. These modifications can alter the electronic and steric properties of the molecule, thereby influencing its nucleophilicity and reactivity in subsequent reactions.
For example, the introduction of electron-withdrawing groups near the nitrogen atom would decrease its nucleophilicity, making it less reactive towards electrophiles. Conversely, electron-donating groups would increase its nucleophilicity.
The long dodecyl chain influences the solubility of the molecule, making it more soluble in nonpolar organic solvents. This property can be exploited in designing reactions in specific solvent systems. Furthermore, the steric bulk of the dodecyl group can play a role in directing the approach of reagents in certain reactions, potentially leading to enhanced regioselectivity. The ability to perform exchange reactions with alcohols at the bridgehead carbon or silicon atom presents an opportunity for developing highly efficient syntheses. researchgate.net
Reaction Kinetics and Thermodynamic Investigations Involving this compound
The study of reaction kinetics and thermodynamics provides crucial insights into the reactivity and stability of chemical compounds. For this compound, these investigations are centered on its primary role in forming oxime ethers through reactions with carbonyl compounds. Understanding the mechanistic pathways, nucleophilic character, and reaction rates is essential for optimizing its use in various synthetic applications, from polymer modification to bioconjugation.
Mechanistic Pathways of Oxime Formation with Carbonyl Compounds
The reaction between this compound and a carbonyl compound (an aldehyde or a ketone) proceeds through a well-established nucleophilic addition-elimination mechanism to form a stable O-alkyl oxime, often referred to as an oxime ether. quora.comamazonaws.comresearchgate.net This transformation is a cornerstone of "click chemistry" due to its efficiency and the stability of the resulting linkage. bham.ac.uk
The general mechanism involves several key steps:
Nucleophilic Attack : The reaction initiates with the nucleophilic attack of the nitrogen atom of this compound on the electrophilic carbonyl carbon. bham.ac.uksavemyexams.com The nitrogen atom, being less electronegative than the oxygen, acts as the primary nucleophile. quora.com This attack leads to the formation of a tetrahedral intermediate. libretexts.org
Formation of the Hemiaminal Intermediate : The initial nucleophilic addition results in a zwitterionic tetrahedral intermediate, which quickly undergoes proton transfer to form a more stable neutral intermediate known as a hemiaminal (or carbinolamine). bham.ac.uk
Acid Catalysis and Dehydration : The reaction is typically catalyzed by acid. quora.com The acid protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (water). Subsequently, the lone pair of electrons on the nitrogen atom facilitates the elimination of the water molecule. researchgate.net
Oxime Ether Formation : The elimination of water results in the formation of a C=N double bond, yielding the final O-dodecyl oxime ether product and regenerating the acid catalyst. amazonaws.com
Table 1: Mechanistic Steps for Oxime Ether Formation with this compound
| Step | Description | Key Intermediates/Transition States |
| 1 | Nucleophilic attack by the nitrogen of this compound on the carbonyl carbon. | Reactants approaching, formation of C-N bond. |
| 2 | Formation of a tetrahedral hemiaminal intermediate via proton transfer. | Tetrahedral Hemiaminal |
| 3 | Protonation of the hemiaminal's hydroxyl group (acid-catalyzed). | Protonated Hemiaminal |
| 4 | Elimination of a water molecule to form the C=N double bond. | Transition state leading to water loss. |
| 5 | Deprotonation to yield the final, stable O-dodecyl oxime ether. | O-Dodecyl Oxime Ether |
Nucleophilic Reactivity Profiling and Reaction Rate Studies
The reactivity of this compound is fundamentally defined by its nucleophilic character. The presence of an oxygen atom adjacent to the nucleophilic nitrogen atom gives rise to the "alpha-effect," which enhances its nucleophilicity beyond what would be predicted based on its basicity alone. bham.ac.ukmasterorganicchemistry.com This effect is attributed to the interaction between the lone pairs on the adjacent heteroatoms, which raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule a more potent nucleophile. bham.ac.uk Consequently, hydroxylamines are generally more nucleophilic than simple amines. bham.ac.ukmasterorganicchemistry.com
While specific rate constants for this compound are not widely tabulated across a range of conditions, kinetic data for similar alkoxyamines and oxime ligations provide valuable context. The rate of reaction is significantly influenced by several factors:
Nature of the Carbonyl Compound : Aldehydes are generally more reactive towards nucleophilic attack than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. researchgate.net
Catalysis : The reaction can be significantly accelerated by catalysts. Aniline (B41778) and its derivatives, such as m-phenylenediamine (B132917) (mPDA), are known to be effective catalysts for oxime ligation under physiological conditions. researchgate.netnih.gov
Solvent and Temperature : Reaction rates are also dependent on the solvent system and temperature, consistent with general principles of chemical kinetics.
The table below presents comparative kinetic data for oxime ligation reactions, illustrating the impact of the carbonyl substrate and the catalyst on the observed rate constants. These trends are directly applicable to reactions involving this compound.
Table 2: Representative Second-Order Rate Constants (kobs) for Oxime Ligation Reactions
| Carbonyl Substrate | Alkoxyamine | Catalyst (Concentration) | kobs (M-1s-1) | Reference |
| Citral (Aldehyde) | Aminooxy-dansyl | Aniline (100 mM) | 10.3 | researchgate.net |
| Citral (Aldehyde) | Aminooxy-dansyl | mPDA (100 mM) | 27.0 | researchgate.net |
| Dodecanal (Aldehyde) | Aminooxy-dansyl | mPDA (50 mM) | 90.0 | amazonaws.com |
| 2-Pentanone (Ketone) | Aminooxy-dansyl | Aniline (100 mM) | 0.082 | researchgate.net |
This table illustrates general kinetic trends in oxime ligation. While this compound is not the specific alkoxyamine in these examples, its reactivity follows these established principles.
The long dodecyl chain of this compound primarily imparts hydrophobicity, making it suitable for applications such as modifying polymer backbones bham.ac.uk or interacting with lipid-based structures, core.ac.uk without significantly altering the fundamental electronic reactivity of the aminooxy group.
Analytical Techniques and Characterization in O Dodecylhydroxylamine Research
Spectroscopic Methodologies for Structural Elucidation of O-Dodecylhydroxylamine
Spectroscopic techniques are indispensable for elucidating the precise molecular structure of this compound. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic connectivity and functional groups.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing definitive information about the carbon-hydrogen framework. mnstate.eduhw.ac.uk Both ¹H and ¹³C NMR are employed to confirm the identity and integrity of the molecule.
In ¹H NMR spectroscopy, the signals are assigned to the various protons along the dodecyl chain and the hydroxylamine (B1172632) moiety. hw.ac.uk The terminal methyl (CH₃) group of the alkyl chain typically appears as a triplet at the most upfield position (lowest chemical shift). The methylene (B1212753) (CH₂) groups adjacent to the methyl group and along the chain produce a complex multiplet in the alkyl region. The methylene group directly attached to the oxygen atom (O-CH₂) is significantly deshielded by the electronegative oxygen and thus resonates at a downfield chemical shift, often as a triplet. The protons on the amine group (-NH₂) can appear as a broad singlet, and their chemical shift can be variable; their presence can be confirmed by a D₂O exchange experiment, in which the peak disappears from the spectrum. libretexts.org
¹³C NMR spectroscopy provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon of the terminal methyl group appears at the lowest chemical shift, while the carbons of the long alkyl chain resonate in a characteristic region. The carbon atom bonded to the oxygen (O-CH₂) is the most downfield signal in the alkyl region due to the oxygen's deshielding effect.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on established principles of NMR spectroscopy.
| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |
|---|---|---|---|
| CH₃-(CH₂)₉- | ~0.88 | Triplet | ~14.1 |
| -(CH₂)₉- | ~1.26 | Multiplet | ~22.7 - 31.9 |
| -CH₂-CH₂-O- | ~1.55 | Quintet | ~26.0 |
| -CH₂-O-NH₂ | ~3.85 | Triplet | ~76.5 |
| -O-NH₂ | Variable (e.g., ~5.5) | Broad Singlet | N/A |
High-Resolution Mass Spectrometry for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. libretexts.org Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass. thermofisher.com
For this compound (C₁₂H₂₇NO), analysis is typically performed using a soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to minimize fragmentation and maximize the abundance of the molecular ion. creative-proteomics.comnih.gov The compound is usually detected as the protonated molecule, [M+H]⁺. The experimentally measured accurate mass is then compared to the theoretical exact mass calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O). A match within a narrow tolerance (e.g., < 5 ppm) provides unambiguous confirmation of the molecular formula.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₂₇NO |
| Ionization Mode | Positive (ESI or MALDI) |
| Observed Ion | [M+H]⁺ |
| Theoretical Exact Mass ([M+H]⁺) | 202.21654 u |
| Required Accuracy | < 5 ppm |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. psu.edu These techniques are complementary and probe the vibrational modes of the molecule's chemical bonds. libretexts.org
FTIR spectroscopy is particularly useful for identifying polar functional groups. The spectrum of this compound is characterized by several key absorption bands. Strong bands corresponding to the symmetric and asymmetric stretching vibrations of C-H bonds in the methyl and methylene groups appear just below 3000 cm⁻¹. The presence of the hydroxylamine group is indicated by N-H stretching vibrations, which typically appear as medium-intensity bands in the 3100-3300 cm⁻¹ region. A C-O stretching vibration is expected around 1100-1050 cm⁻¹, while the N-O stretch gives rise to a band in the 900 cm⁻¹ region. tojqi.netmdpi.com
Raman spectroscopy is highly sensitive to non-polar, symmetric bonds. semi.ac.cn Therefore, it is particularly effective for analyzing the long carbon backbone of the dodecyl group, showing strong C-C and C-H stretching and bending modes. While the polar O-H and N-H bonds show weaker Raman signals, the technique provides complementary data to the FTIR spectrum for a complete vibrational analysis. americanpharmaceuticalreview.com
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Approximate Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | FTIR | 3300 - 3100 | Medium |
| C-H Stretch (Alkyl) | FTIR/Raman | 2950 - 2850 | Strong |
| CH₂ Bend (Scissoring) | FTIR | ~1465 | Medium |
| C-O Stretch | FTIR | 1100 - 1050 | Strong |
| N-O Stretch | FTIR | ~900 | Medium-Strong |
Chromatographic and Separation Techniques in Purity Assessment
Chromatographic methods are essential for assessing the purity of synthesized this compound and for quantifying any byproducts or unreacted starting materials.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of this compound, which is a non-volatile compound. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose. nih.gov
In a typical RP-HPLC setup, a non-polar stationary phase (e.g., a C18 column) is used with a polar mobile phase. myfoodresearch.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, run in either an isocratic (constant composition) or gradient (changing composition) mode to achieve optimal separation. researchgate.net Due to the lack of a strong chromophore in this compound, detection can be challenging. Universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often employed. Alternatively, the analyte can be derivatized with a UV-active agent to allow for detection with a more common UV-Vis detector. plos.org The method is validated for parameters such as linearity, accuracy, and precision to ensure reliable purity measurements. nih.gov
Table 4: Typical Parameters for RP-HPLC Purity Analysis of this compound
| Parameter | Typical Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water (often with 0.1% acid like TFA or formic acid) |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient (e.g., 50% to 100% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detector | ELSD, CAD, or UV (post-derivatization) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography (GC) for Volatile Byproducts Analysis
While this compound itself is not sufficiently volatile for direct GC analysis, Gas Chromatography is an invaluable tool for identifying and quantifying volatile impurities that may be present from its synthesis. libretexts.org These impurities can include residual solvents (e.g., DMF, ethanol) or unreacted starting materials like 1-bromododecane. core.ac.uk
For this analysis, the sample is dissolved in a suitable solvent and injected into the GC, where volatile components are separated based on their boiling points and interaction with the stationary phase of the GC column. jfda-online.com Coupling the GC to a Mass Spectrometer (GC-MS) allows for the definitive identification of the separated impurity peaks by comparing their mass spectra to library databases. nih.gov This technique is highly sensitive and provides a clear profile of the volatile organic impurities in the final product.
Table 5: Analysis of Potential Volatile Byproducts by GC-MS
| Potential Analyte | Reason for Presence | Analytical Method |
|---|---|---|
| 1-Bromododecane | Unreacted starting material | GC-MS |
| Ethanol | Reaction or purification solvent | Headspace GC-MS |
| Dimethylformamide (DMF) | Reaction solvent | GC-MS |
| Dodecan-1-ol | Potential hydrolysis byproduct | GC-MS |
Advanced X-ray Diffraction Studies for Solid-State Structure Determination
Advanced X-ray diffraction (XRD) is a cornerstone technique for the definitive determination of the three-dimensional atomic arrangement of crystalline solids. This method provides precise information on crystal structure, including the dimensions of the unit cell, space group symmetry, and the specific coordinates of each atom. This data is fundamental for understanding the intermolecular interactions that govern the solid-state packing of a compound, which in turn influences its physical properties.
For a molecule like this compound, which consists of a polar hydroxylamine head group and a long, nonpolar dodecyl tail, single-crystal X-ray diffraction would be the most powerful method to elucidate its solid-state structure. Such an analysis would reveal how the molecules arrange themselves in a crystal lattice, detailing the hydrogen bonding networks involving the -ONH2 group and the van der Waals interactions between the alkyl chains.
However, a thorough review of published scientific literature, including comprehensive crystallographic databases such as the Cambridge Structural Database (CSD), indicates that a single-crystal X-ray diffraction study for this compound has not been reported. The successful growth of a single crystal suitable for diffraction analysis is a prerequisite for such a study. This process can be challenging for molecules with significant conformational flexibility, like this compound, due to the entropic penalty associated with ordering the long alkyl chain. One study noted difficulties in the purification of this compound, which can also hinder the crystallization process, as impurities often disrupt the formation of a well-ordered crystal lattice. mcmaster.ca
In the absence of single-crystal data, powder X-ray diffraction (PXRD) could offer some insights. PXRD is performed on a microcrystalline powder and provides a characteristic diffraction pattern. While generally used for phase identification, advanced techniques can sometimes be employed to solve or refine a crystal structure from powder data, especially when combined with computational modeling. For long-chain alkyl compounds, PXRD patterns often show characteristic peaks at low angles corresponding to the repeating distance of the layered structures formed by the alkyl chains. To date, no such powder diffraction studies with detailed structural analysis for this compound have been published.
While direct crystallographic data for this compound is unavailable, studies on related long-chain alkyl compounds and N-alkoxyamines provide a basis for predicting its likely solid-state behavior. For instance, research on alkyl hydroxamic acids, which share structural similarities, has utilized vibrational spectroscopy to infer isomeric forms and hydrogen bonding in the solid state. optica.org It is anticipated that in a crystalline state, this compound molecules would align in a bilayer or interdigitated fashion, maximizing hydrogen bonding between the polar head groups and optimizing the packing of the dodecyl chains.
The table below summarizes the type of crystallographic data that would be obtained from a successful single-crystal X-ray diffraction experiment. It is important to reiterate that these are hypothetical data points for this compound, as no experimental structure has been deposited in the public domain.
Hypothetical Crystallographic Data for this compound
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Chemical Formula | The elemental composition of the molecule. | C₁₂H₂₇NO |
| Formula Weight | The mass of one mole of the compound. | 201.35 g/mol |
| Crystal System | The symmetry system of the crystal lattice. | e.g., Monoclinic, Orthorhombic |
| Space Group | The symmetry group of the crystal structure. | e.g., P2₁/c, Pca2₁ |
| a (Å) | Unit cell dimension along the a-axis. | --- |
| b (Å) | Unit cell dimension along the b-axis. | --- |
| c (Å) | Unit cell dimension along the c-axis. | --- |
| α (°) | Unit cell angle between b and c axes. | --- |
| β (°) | Unit cell angle between a and c axes. | --- |
| γ (°) | Unit cell angle between a and b axes. | --- |
| Volume (ų) | The volume of the unit cell. | --- |
| Z | The number of molecules in the unit cell. | --- |
| Density (calculated) (g/cm³) | The calculated density of the crystal. | --- |
| Hydrogen Bonding | Key donor-acceptor interactions. | e.g., N-H···O, O-H···N |
Note: This table is for illustrative purposes only. The values are not based on experimental data.
Should the crystal structure of this compound be determined in the future, it would provide invaluable, definitive insights into its molecular conformation and intermolecular packing forces, complementing the understanding gained from other analytical techniques.
O Dodecylhydroxylamine in Advanced Materials Science Research
Application in Surface Chemistry and Interfacial Phenomena
O-dodecylhydroxylamine, an amphiphilic molecule featuring a long hydrophobic dodecyl chain and a polar hydroxylamine (B1172632) headgroup, is a versatile compound in surface and interfacial science. Its structure allows for the strategic modification of surfaces, influencing properties like hydrophobicity, and enables participation in molecular self-assembly.
Surface Modification of Nanoparticles and Colloids
The functionalization of nanoparticle surfaces is crucial for their application in various fields, as it dictates their stability, dispersibility, and interaction with the surrounding environment. nih.govrsc.org this compound can be employed in these surface modification strategies. For instance, its hydroxylamine group can interact with nanoparticle surfaces, while the dodecyl tail extends outwards, altering the surface properties.
One key application is in the preparation and stabilization of gold nanoparticles (AuNPs). nih.govnih.gov While traditional methods often use strong reducing agents, weaker agents can offer better control over particle size. ucc.ie Hydroxylamine derivatives, in general, have been used in the seeding of colloidal gold nanoparticle solutions, which allows for improved control over the final particle size and shape. ucc.ie The dodecyl chain of this compound can provide a hydrophobic capping layer, preventing aggregation and enabling dispersion in non-polar solvents or integration into polymeric matrices.
Furthermore, the hydroxylamine moiety offers a reactive handle for further bio-orthogonal conjugation. In one strategy, this compound is incorporated into liposomes, which then fuse with cell surfaces. researchgate.net This technique effectively decorates the cell surface with hydroxylamine groups, which can then react with ketone-functionalized nanoparticles, providing a method for targeted nanoparticle attachment to cells. researchgate.net
Self-Assembly Processes and Ordered Supramolecular Architectures
The amphiphilic nature of this compound drives its participation in self-assembly processes, forming organized structures at interfaces. sigmaaldrich.comethz.ch This behavior is fundamental to the Langmuir-Blodgett (LB) technique, where monomolecular films are formed at an air-water interface and subsequently transferred to a solid substrate. mdpi.comsaske.skwordpress.comnlab.pl
Molecules suitable for LB film formation, like this compound, possess a hydrophilic head that interacts with the aqueous subphase and a hydrophobic tail that orients away from it. wordpress.com By compressing these molecules on the water surface, a highly ordered, two-dimensionally aligned monolayer, known as a Langmuir film, can be created. mdpi.comresearchgate.net The resulting self-assembled monolayers (SAMs) can be used to precisely control the physicochemical properties of a material's surface. ethz.ch The driving forces behind this assembly include the strong interaction between the headgroup and the substrate (or subphase) and the van der Waals forces between the long alkyl chains, which encourage dense, crystalline-like packing. sigmaaldrich.comdiva-portal.org These ordered architectures are critical for applications in molecular electronics and the fabrication of biomimetic films. mdpi.comwordpress.com
Table 1: Key Interactions in the Self-Assembly of Amphiphiles
| Interaction Type | Description | Role in Assembly |
|---|---|---|
| Headgroup-Subphase/Substrate | Affinity of the polar headgroup (e.g., hydroxylamine) for the aqueous phase or a solid surface. diva-portal.org | Primary driving force; anchors molecules to the interface. diva-portal.org |
| Hydrophobic Interactions | Tendency of non-polar chains (e.g., dodecyl) to aggregate and minimize contact with water. sigmaaldrich.com | Drives packing and ordering of the alkyl chains. |
| van der Waals Forces | Weak intermolecular forces between the alkyl chains. sigmaaldrich.com | Stabilizes the assembled structure and promotes a well-ordered monolayer. sigmaaldrich.com |
Interactions with Polymeric Substrates and Functional Coatings
This compound is utilized to create functional polymeric coatings and to modify the surfaces of polymeric substrates, often leveraging the highly selective and bio-orthogonal oxime ligation reaction. This reaction occurs between a hydroxylamine (or alkoxyamine) and an aldehyde or ketone to form a stable oxime linkage.
This chemistry is particularly useful for tailoring polymer surfaces for biological applications. researchgate.net For example, polymeric coatings containing aldehyde or ketone groups can be prepared on a substrate. Subsequent exposure to this compound results in its covalent attachment to the surface, presenting a dodecyl-rich outer layer. This can be used to modulate the surface's hydrophobicity or other physical properties. Conversely, a polymer can be functionalized with this compound first, and then used to capture ketone-bearing molecules or particles. Research has demonstrated that oxime coupling can be used to modify polymers, highlighting its utility in materials science. juniperpublishers.com
Role in Polymer Science and Macromolecular Engineering
In the realm of polymer synthesis and modification, this compound serves as a key reagent, particularly in strategies involving controlled polymerization and post-synthesis functionalization.
Initiator and Chain Transfer Agent in Controlled Polymerizations
Controlled/living radical polymerization (CRP) techniques are essential for synthesizing polymers with well-defined molecular weights, low polydispersity, and complex architectures. sigmaaldrich.com One such method is nitroxide-mediated polymerization (NMP), which often employs alkoxyamines as initiators. yorku.ca Hydroxylamines are precursors to the nitroxides and alkoxyamines that control the polymerization process. While direct use of this compound as an initiator is not extensively documented in the provided context, its structure is analogous to the alkoxyamine initiators that enable the "living" nature of NMP by reversibly generating propagating radicals.
Cross-linking and Post-Polymerization Modification Strategies
Post-polymerization modification (PPM) is a powerful strategy for introducing functional groups that might not be compatible with the initial polymerization conditions. rsc.orgnih.govrsc.orgchemrxiv.org this compound is a valuable tool in this context, primarily through its reaction with polymers containing ketone or aldehyde functionalities.
A significant application is the modification of polyketones, which are copolymers of an olefin and carbon monoxide. temple.edu The carbonyl groups along the polyketone backbone are reactive sites for oxime formation. Research has shown that treating polyketones with hydroxylamine derivatives, such as this compound, successfully converts the ketone groups into oxime groups. temple.edu This transformation alters the polymer's material properties; for example, it has been observed to change the crystallinity and lower the degradation temperature of the polymer as measured by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), respectively. temple.edu
Table 2: Research Findings on Post-Polymerization Modification with Hydroxylamines
| Polymer Backbone | Modifying Agent | Reaction Type | Observed Outcome | Reference |
|---|---|---|---|---|
| Polyketone | Hydroxylamine | Oximation | Conversion of carbonyls to oximes, change in crystallinity, decreased degradation temperature. | temple.edu |
| Poly(propylene fumarate) analogue with ketone groups | This compound | Oximation (Ketoxime ether formation) | Successful model reaction demonstrating the viability of attaching aminooxy molecules. | |
| Polyoxazinone | O-functionalized hydroxylamine precursors | PPM via amine-containing ligands | Generation of a library of functional, degradable polymers with tailored biological activities. | nih.gov |
This modification strategy is not limited to bulk material changes but is also used for creating functional surfaces and bioconjugates. The reaction between this compound and a ketone-bearing polymer is a model for "click" chemistry, valued for its high efficiency and specificity. This allows for the precise attachment of the dodecyl group onto a polymer backbone, creating a multigraft polymer.
Design of Amphiphilic Polymers Incorporating this compound Moieties
Amphiphilic polymers, which possess both hydrophobic and hydrophilic segments, are of significant interest for their self-assembly capabilities in aqueous environments. nih.gov The incorporation of this compound into polymer structures is a strategic approach to impart amphiphilicity and introduce a reactive handle for further functionalization.
The design of these polymers leverages the distinct properties of the this compound moiety. The twelve-carbon alkyl chain (dodecyl group) serves as the hydrophobic component, driving the polymer to form organized structures like micelles or vesicles in water to minimize the exposure of the hydrophobic tails to the aqueous phase. nih.gov Concurrently, the hydroxylamine group (–ONH2) provides a hydrophilic character and, more importantly, a site for specific chemical reactions.
Researchers synthesize these amphiphilic copolymers through various polymerization techniques. nih.gov For instance, a monomer containing the this compound group can be copolymerized with other hydrophilic or hydrophobic monomers to create block or random copolymers. nih.govrsc.org This synthetic versatility allows for precise control over the polymer's final architecture and properties, such as its molecular weight and the ratio of hydrophobic to hydrophilic units. These characteristics, in turn, dictate the size, morphology, and stability of the self-assembled nanostructures. mdpi.com The hydroxylamine group's ability to react with aldehydes and ketones to form stable oxime linkages is a particularly valuable feature, enabling the conjugation of biomolecules, drugs, or other functional units to the polymer assembly.
Development of Functional Materials through Chemical Grafting
Chemical grafting is a powerful technique for modifying the surface properties of materials, thereby creating functional and responsive systems. nih.gov this compound is an excellent candidate for such modifications due to its terminal reactive group and its long alkyl chain, which can alter surface energy and hydrophobicity.
The covalent grafting of this compound to various substrates is a key strategy for creating stable, functional surfaces. researchgate.netcsic.es This process involves forming a robust chemical bond between the hydroxylamine group and complementary functional groups present on a material's surface. frontiersin.org
For inorganic surfaces like silica (B1680970) (SiO2) or metal oxides, which often possess surface hydroxyl (–OH) groups, a multi-step chemical process can be employed. researchgate.net The surface can first be functionalized with a linker molecule that presents an aldehyde or ketone group, which then readily reacts with the hydroxylamine moiety of this compound to form a covalent oxime bond. Similarly, organic polymer surfaces can be chemically modified to introduce reactive functionalities for grafting. nih.gov
The success of this covalent attachment significantly alters the surface properties of the substrate. The dense layer of dodecyl chains transforms a hydrophilic surface into a hydrophobic one, a change that can be quantified by measuring the static contact angle of water. For example, a pristine hydrophilic substrate might have a contact angle near 0°, which can increase to over 90° after grafting, indicating a successful and uniform hydrophobic modification. nih.gov Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy are used to confirm the presence and covalent linkage of the grafted molecules. nih.govcsic.es
Table 1: Comparison of Surface Properties Before and After Grafting
| Property | Before Grafting (e.g., Silica) | After Grafting with this compound | Analytical Technique |
|---|---|---|---|
| Surface Wettability | Hydrophilic | Hydrophobic | Contact Angle Goniometry |
| Static Contact Angle | ~10-20° | >90° | Contact Angle Goniometry |
| Surface Chemistry | -OH groups | -C12H25 alkyl chains, Oxime linkage | XPS, ATR-FTIR |
| Elemental Composition | Si, O | Si, O, C, N | X-ray Photoelectron Spectroscopy (XPS) |
The incorporation of this compound through covalent grafting is a cornerstone for fabricating "smart" or stimuli-responsive materials. nih.govrsc.org These materials can change their properties in response to small changes in their external environment, such as pH, light, or temperature. nih.govnumberanalytics.com
A key application lies in creating pH-responsive systems. The oxime bond (–C=N–O–), formed when this compound reacts with an aldehyde or ketone, can be designed to be cleavable under specific acidic conditions. researchgate.net This pH-sensitivity allows for the development of systems where a payload, attached to the surface via this linkage, can be released on demand when the environmental pH drops to a certain level. nih.gov This mechanism is particularly relevant in designing controlled-release systems. nih.gov
For example, nanoparticles can be surface-functionalized with this compound, which is then used to attach a specific molecule. frontiersin.org In a neutral pH environment, the molecule remains firmly attached. However, upon exposure to an acidic environment, the oxime linkage hydrolyzes, releasing the molecule from the nanoparticle surface. This triggered release is a hallmark of stimuli-responsive systems. The development of such materials opens up possibilities in fields ranging from targeted delivery systems to advanced sensors and actuators. numberanalytics.comnih.gov
Table 2: Characteristics of a Stimuli-Responsive System Based on this compound
| Feature | Description | Mechanism | Potential Application |
|---|---|---|---|
| Stimulus | pH change (e.g., neutral to acidic) | Hydrolysis of the oxime bond | Controlled release systems |
| Responsive Component | Covalent oxime linkage (–C=N–O–) | Bond cleavage under acidic conditions | pH-triggered sensors |
| Material Structure | Nanoparticles with surface-grafted this compound derivatives | Surface property change from functionalized to de-functionalized | Smart coatings |
| Outcome | Release of a pre-attached molecule or change in surface properties | Reversible or irreversible chemical transformation | Actuators |
Exploration of O Dodecylhydroxylamine in Biological and Biomedical Research Methodologies
Bioconjugation Strategies and Biomolecule Modification
Bioconjugation is the process of chemically linking two or more molecules, where at least one is a biomolecule, to form a stable conjugate. thermofisher.com O-dodecylhydroxylamine has been employed in several bioconjugation strategies for the modification of proteins, peptides, and nucleic acids.
Site-Specific Derivatization of Proteins and Peptides via Oxime Ligation
Oxime ligation is a robust and versatile bioorthogonal reaction that forms a stable oxime bond between an aminooxy group and a carbonyl group (aldehyde or ketone). nih.gov This reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules. nih.govresearchgate.net
This compound, with its terminal aminooxy moiety, can be used to modify proteins and peptides that have been engineered to contain a carbonyl group. mdpi.comnih.gov This allows for the site-specific attachment of the dodecyl chain, which can be useful for a variety of applications, such as increasing the hydrophobicity of a peptide or anchoring a protein to a lipid membrane. mdpi.comcore.ac.uk The N-terminus of proteins is a common target for site-selective modification due to its typical solvent exposure and unique chemical properties. nih.govnih.gov
The efficiency of oxime ligation can be significantly enhanced by catalysts such as aniline (B41778) or phenylenediamine derivatives. nih.govresearchgate.netnih.gov These catalysts accelerate the reaction, allowing for complete ligation in a shorter time frame, which is crucial for time-sensitive applications. nih.govnih.gov
Table 1: Key Features of Oxime Ligation for Protein and Peptide Derivatization
| Feature | Description |
| Reaction Type | Bioorthogonal ligation between an aminooxy group and a carbonyl group. nih.gov |
| Bond Formed | Stable oxime bond. nih.govresearchgate.net |
| Reaction Conditions | Mild, aqueous media. nih.gov |
| Catalysts | Aniline, p-phenylenediamine (B122844) to accelerate the reaction. nih.govresearchgate.netnih.gov |
| Applications | Site-specific modification, PEGylation, immobilization, and fluorescent labeling of proteins and peptides. nih.govnih.gov |
Nucleic Acid Functionalization and Labeling Methodologies
The functionalization and labeling of nucleic acids are essential for a wide range of molecular biology techniques, including DNA sequencing, microarrays, and in situ hybridization. thermofisher.comneb.comsigmaaldrich.com While direct use of this compound for nucleic acid labeling is not as commonly documented as for proteins, the principles of bioorthogonal chemistry provide a framework for its potential application.
Nucleic acids can be functionalized with various chemical groups, such as amines or azides, which can then be conjugated to other molecules. thermofisher.comoaepublish.com For instance, amine-modified nucleic acids can be reacted with N-hydroxysuccinimide (NHS) esters, while azide-modified nucleic acids are amenable to "click" chemistry reactions. thermofisher.comidtdna.com
In a potential application, a nucleic acid could be modified to contain a carbonyl group, which would then allow for its conjugation to this compound via oxime ligation. This would attach the dodecyl tail to the nucleic acid, which could be used to anchor the nucleic acid to a lipid membrane or to a hydrophobic surface. core.ac.ukoaepublish.com
Application in Bioorthogonal Reactions and "Click" Chemistry
"Click" chemistry refers to a class of reactions that are rapid, specific, and high-yielding, and that can be performed in the presence of a wide range of functional groups. idtdna.comlumiprobe.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction. idtdna.com Bioorthogonal chemistry encompasses a broader set of reactions that can occur in living systems without interfering with native biochemical processes. pcbiochemres.comru.nl
Oxime ligation, the key reaction involving this compound, is considered a bioorthogonal reaction. nih.govmdpi.com Its high chemoselectivity ensures that the aminooxy group of this compound reacts specifically with a target carbonyl group, even in the complex environment of a cell. nih.govresearchgate.net This specificity has been harnessed for various applications, including the dual labeling of proteins containing both an aldehyde and an alkyne group, where oxime ligation proceeds orthogonally to a copper-catalyzed click reaction. nih.gov
Table 2: Comparison of Common Bioorthogonal Reactions
| Reaction | Reactive Groups | Catalyst | Key Features |
| Oxime Ligation | Aminooxy + Aldehyde/Ketone | Aniline/Phenylenediamine (optional) | Forms stable oxime bond, mild conditions. nih.govresearchgate.net |
| Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | Copper(I) | High efficiency, stable triazole linkage. idtdna.com |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne | None | Copper-free, suitable for in vivo applications. biochempeg.com |
| Inverse Electron Demand Diels-Alder (IEDDA) | Tetrazine + Dienophile | None | Extremely fast reaction rates. pcbiochemres.com |
Mechanistic Investigations of Interactions with Cellular Components (Non-Clinical Focus)
The long dodecyl chain of this compound imparts significant hydrophobicity, making it a useful tool for studying interactions with lipid-based cellular structures and for modulating the activity of certain enzymes in vitro.
Interactions with Lipid Bilayers and Membrane Mimics
Lipid bilayers are the fundamental structures of cellular membranes, and understanding how different molecules interact with them is crucial in cell biology. Model membrane systems, such as tethered bilayer lipid membranes and lipid vesicles, are often used to mimic cellular membranes in a controlled environment. rsc.orgnih.govmdpi.com
The hydrophobic dodecyl tail of this compound can readily insert into the lipid bilayer of these membrane mimics. core.ac.uk This property can be exploited to anchor proteins or other molecules to the membrane surface via oxime ligation to a carbonyl-containing lipid. This approach allows for the controlled study of membrane-associated proteins and their functions.
Studies on Modulation of Enzyme Activity In Vitro
In vitro enzyme assays are fundamental tools for investigating enzyme kinetics, inhibition, and activation. databiotech.co.ilelifesciences.org These assays allow for the precise control of experimental conditions to dissect the mechanisms of enzyme activity. databiotech.co.il
The interaction of this compound with enzymes can be studied in vitro to understand how its hydrophobic tail might influence enzyme function. For some enzymes, the binding of a long alkyl chain in or near the active site can modulate their catalytic activity. embopress.org For instance, the presence of a hydrophobic moiety could either block substrate access, leading to inhibition, or induce a conformational change that enhances activity.
It has been observed that the cellular environment can significantly influence enzyme kinetics, with some enzymes exhibiting different activity profiles in vivo compared to in vitro. embopress.org Studies on how molecules like this compound modulate enzyme activity in controlled in vitro systems can provide initial insights into these complex interactions. biorxiv.orgbiorxiv.org
Advanced Imaging Probe Development via this compound Conjugation
This compound serves as a critical conjugation reagent in the development of sophisticated molecular imaging probes. Its utility stems from the specific and efficient reaction between its terminal aminooxy group (R-ONH₂) and carbonyl groups (aldehydes or ketones) present on other molecules. This reaction, known as oxime ligation, forms a stable oxime bond (R-ON=CR'R''). This method is a cornerstone of bioorthogonal chemistry, allowing for the precise coupling of molecules in complex biological environments without interfering with native biochemical processes. researchgate.net
The modular nature of oxime ligation enables the construction of complex probes from distinct functional components. For instance, a fluorophore containing an aldehyde group can be readily conjugated to this compound. The resulting molecule combines the fluorescent signaling capability of the dye with the lipophilic properties of the dodecyl chain, which can facilitate membrane interaction. This strategy allows researchers to "click" together different modules—such as targeting ligands, imaging agents, and solubility enhancers—to create multifunctional probes tailored for specific experimental needs. nih.gov The development of such probes is essential for advancing molecular imaging, which aims to visualize and measure physiological and pathological processes at the cellular and molecular level in real-time. nih.govbiochempeg.com
The general scheme for this conjugation is outlined in the table below.
Table 1: General Scheme for Imaging Probe Synthesis via Oxime Ligation
| Reactant 1 | Reactant 2 | Linkage Formed | Resulting Product | Key Advantage |
|---|
This approach has been instrumental in creating probes for various advanced imaging modalities, including fluorescence microscopy, which helps in understanding the effects of drug compounds on human tissues at a cellular level. astrazeneca.com
Role in the Synthesis of Research Probes and Biomimetic Systems
This compound is a valuable tool in the creation of research probes and biomimetic systems, which are designed to emulate the models, systems, and elements of nature to solve complex problems. wikipedia.org Its unique chemical structure, featuring both a long hydrophobic alkyl chain and a reactive polar headgroup, makes it an ideal building block for constructing molecules that can mimic natural biological components and interact with cellular machinery.
The cell membrane, a phospholipid bilayer, is a critical interface for numerous cellular processes. mdpi.com Amphiphilic molecules, which possess both water-loving (hydrophilic) and fat-loving (lipophilic) properties, are uniquely suited to interact with and study these membranes. thermofisher.com this compound is inherently suited for the synthesis of such probes.
The dodecyl (C12) tail provides a strong lipophilic anchor that can readily insert itself into the hydrophobic core of the lipid bilayer. mdpi.com The hydroxylamine (B1172632) headgroup is polar and can be conjugated to a variety of reporter molecules, such as fluorophores, to create a probe that is firmly anchored to the membrane surface while presenting a signal. This design mimics the structure of natural membrane lipids and proteins. mdpi.comthermofisher.com
Researchers utilize this strategy to create probes for high-fidelity imaging of the cell membrane, allowing for the real-time visualization of membrane dynamics, structure, and events like vacuole formation. researchgate.net These synthetic amphiphilic probes offer advantages over some commercial dyes by providing better membrane retention and a higher signal-to-noise ratio. researchgate.netcytoskeleton.com
Table 2: Functional Components of an this compound-Based Amphiphilic Membrane Probe
| Component | Chemical Moiety | Function |
|---|---|---|
| Hydrophobic Anchor | Dodecyl (C12) Chain | Inserts into the lipid bilayer of the cell membrane. |
| Linker | Oxime Bond | Covalently attaches the anchor to the reporter group. |
| Reporter Group | Fluorophore (e.g., BODIPY, Cyanine) | Provides a detectable signal for imaging. frontiersin.org |
Lipidation, the covalent attachment of a lipid moiety to a peptide or protein, is a crucial post-translational modification that governs the function and localization of many proteins, particularly those involved in cell signaling and membrane anchoring. nih.govnih.gov The chemical synthesis or semisynthesis of homogeneously lipidated proteins is essential for overcoming the challenges of producing them in biological systems and for enabling detailed structural and functional analysis. nih.gov
This compound provides a precise chemical tool for introducing a C12 lipid chain onto a peptide or protein. The synthesis strategy typically involves engineering a peptide with a specific site for an aldehyde or ketone group. This can be achieved by incorporating an amino acid that can be chemically converted to a carbonyl. The subsequent reaction with this compound via oxime ligation results in the formation of a lipidated peptide with the dodecyl chain attached at a defined position. researchgate.net
This method allows for the production of pure, uniformly modified biomolecules, which is a prerequisite for high-resolution structural studies like NMR spectroscopy or X-ray crystallography. nih.gov By studying these synthetic lipidated proteins, researchers can gain insight into how lipidation influences protein folding, stability, and interaction with biological membranes. biochempeg.comnih.gov
Table 3: Synthesis Steps for a Lipidated Peptide Using this compound
| Step | Description | Purpose |
|---|---|---|
| 1. Peptide Synthesis | A peptide is synthesized using solid-phase peptide synthesis (SPPS) with a specific amino acid precursor for carbonyl installation. frontiersin.org | To create the desired peptide backbone. |
| 2. Carbonyl Introduction | The precursor amino acid is chemically modified to introduce an aldehyde or ketone group. | To create a specific reaction site for conjugation. |
| 3. Conjugation | The purified, carbonyl-containing peptide is reacted with this compound. | To attach the C12 lipid anchor via a stable oxime bond. |
O Dodecylhydroxylamine As a Reagent in Catalysis and Organic Synthesis
Ligand Design and Metal Complexation Studies
General principles of ligand design often involve molecules that can donate electrons to a metal center, such as those containing nitrogen or oxygen atoms. ua.es O-substituted hydroxylamines, as a class, can act as ligands, coordinating to metal ions through their nitrogen and oxygen atoms. organic-chemistry.org However, specific studies detailing the use of O-dodecylhydroxylamine in this capacity are not readily found in the existing literature.
There is a notable absence of published research detailing the synthesis and characterization of metal complexes specifically derived from this compound. The scientific literature describes the synthesis of a wide variety of metal complexes with other ligands, such as Schiff bases and vic-dioximes, which are characterized using techniques like IR, NMR, UV-Vis spectroscopy, and X-ray crystallography. ua.esnih.govbingol.edu.tr These studies provide a general framework for how such complexes could be synthesized and analyzed. For instance, the formation of metal complexes often involves reacting a metal salt with the ligand in a suitable solvent. ua.es Characterization typically focuses on identifying the coordination mode of the ligand to the metal center. nih.gov However, no specific data tables or characterization details for this compound-metal complexes are available.
The catalytic activity of metal complexes is a broad area of research, with complexes being used to catalyze reactions like polymerizations, oxidations, and reductions. researchgate.net The properties of the ligand are crucial in determining the catalytic efficacy and selectivity of the metal complex. researchgate.net While numerous studies report on the catalytic activities of various metal-ligand systems, there is no specific information available on the catalytic performance of complexes derived from this compound. Research into related areas, such as the use of Schiff base metal complexes, shows that these can be active catalysts for a range of organic transformations. researchgate.net
Role in Specific Organic Reaction Pathways
The long alkyl chain of this compound could theoretically influence reaction pathways by affecting solubility or creating specific steric environments. However, without experimental data, any proposed role remains speculative.
Condensation reactions typically involve the joining of two molecules with the elimination of a small molecule like water. scienceready.com.ausavemyexams.comhowstuffworks.comsavemyexams.com Addition reactions involve the combination of molecules without the loss of atoms. scienceready.com.auhowstuffworks.com The aldol (B89426) reaction is a classic example of an addition, which can be followed by a condensation step. masterorganicchemistry.com While primary amines are well-known to participate in condensation reactions (e.g., forming imines), the specific catalytic role of this compound in either condensation or addition reactions is not documented in the scientific literature.
Stereoselective synthesis aims to produce a specific stereoisomer of a product. ethz.chmdpi.commdpi.com This is often achieved using chiral catalysts or auxiliaries that can influence the three-dimensional outcome of a reaction. ethz.chbeilstein-journals.org While there are numerous methods for achieving stereoselectivity, including the use of metal complexes with chiral ligands, there is no published evidence to suggest that derivatives of this compound have been employed for this purpose. mdpi.comnih.gov The development of new stereoselective methods is an active area of research, but it does not currently include examples featuring this specific compound. mdpi.combeilstein-journals.org
Theoretical and Computational Investigations of O Dodecylhydroxylamine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, which solve the Schrödinger equation for a given system, can provide a wealth of information about molecular geometry, electronic properties, and reactivity.
Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes
Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational cost. nih.gov It is widely used to optimize molecular geometries, determine ground and transition state energies, and map out potential energy surfaces. For a molecule like O-dodecylhydroxylamine, DFT calculations could elucidate the preferred three-dimensional structure, including the bond lengths, bond angles, and dihedral angles of its long alkyl chain and hydroxylamine (B1172632) headgroup. Such studies would also reveal the energy landscape, identifying stable conformers and the energy barriers between them. While DFT has been applied to understand reaction mechanisms involving hydroxylamine, specific data for the dodecyl derivative is not available. rsc.org
Ab Initio Methods for Electronic Properties and Reactivity Prediction
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. acs.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of electronic properties. For this compound, ab initio calculations could be used to determine properties such as the dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and stability of a molecule.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of dynamic processes.
Behavior in Solution and at Interfaces
For an amphiphilic molecule like this compound, with its long hydrophobic dodecyl tail and polar hydroxylamine head, MD simulations would be particularly insightful. These simulations could model its behavior in aqueous solutions, predicting its tendency to form micelles or aggregate at interfaces, such as a water-air or water-lipid bilayer interface. Understanding these behaviors is crucial for many of its potential applications.
Conformational Analysis and Dynamic Properties in Various Environments
The long, flexible dodecyl chain of this compound can adopt a multitude of conformations. MD simulations can explore this conformational space, identifying the most probable shapes of the molecule in different solvents or at different temperatures. This would provide a dynamic picture that complements the static view from quantum chemical calculations.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling can be a powerful tool to investigate the mechanisms of chemical reactions. By mapping out the potential energy surface for a reaction, it is possible to identify the lowest energy pathway from reactants to products, including the structures and energies of any intermediates and transition states. For this compound, this could be applied to study its reactivity, for example, in acylation or oxidation reactions. Such studies would provide fundamental insights into its chemical behavior.
While the specific application of these powerful computational tools to this compound is yet to be reported, the methodologies are well-established and could provide significant understanding of this compound's properties and reactivity in future research endeavors.
Prediction of Reaction Mechanisms and Energetics
Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for investigating the reaction mechanisms and energetics of alkoxyamines. A key reaction of interest is the homolysis of the C–ON bond, which is central to their application in areas such as nitroxide-mediated polymerization (NMP).
Theoretical studies on model alkoxyamines have elucidated the factors governing the rate of C–ON bond cleavage. For instance, investigations into the homolysis of various alkoxyamines have revealed the significant influence of polar, steric, and radical stabilization effects. acs.org A multiparameter analysis of a series of SG1-based alkoxyamines, a class of nitroxides often used in NMP, demonstrated that the rate constants for C–ON bond homolysis (kd) increase with greater electron-withdrawing character, steric bulk, and stabilization of the leaving alkyl radical. acs.org
Good correlations have been established for different classes of alkoxyamines, highlighting the sensitivity of the leaving alkyl radical to the nitroxyl (B88944) moiety. acs.org These quantitative relationships are invaluable for predicting the behavior of new alkoxyamines, including this compound, and for fine-tuning their performance in applications like NMP.
The energetics of the C–ON bond homolysis are also a key focus of computational studies. DFT calculations have been employed to determine the bond dissociation energies (BDEs) of alkoxyamines, providing a quantitative measure of the strength of the C–ON bond. These calculations have shown that the BDE is influenced by the structure of both the alkyl group and the nitroxide fragment. For example, protonation of a pyridyl moiety in an alkoxyamine has been shown to significantly increase the rate of C–ON bond homolysis, a phenomenon that has been rationalized through DFT calculations showing stabilization of the resulting radical and destabilization of the starting material. nih.gov
Furthermore, computational methods have been used to investigate the reverse reaction, the recombination of a carbon-centered radical with a nitroxide to reform the alkoxyamine. The rate constant for this recombination (kc) is also a critical parameter in NMP. Multiparameter analyses have been conducted to understand the effects of the nitroxide structure on kc, revealing the importance of both steric and electronic factors. nih.gov
| Parameter | Description | Impact on C–ON Homolysis Rate (kd) |
| Polar Effects (σU) | Represents the inductive/field effects of the alkyl substituent. | Increased electron-withdrawing character of the alkyl group generally increases kd. acs.org |
| Steric Effects (υ) | Quantifies the steric bulk of the alkyl group. | Greater steric hindrance around the C–ON bond tends to increase kd. acs.org |
| Radical Stabilization (σRS) | Describes the stability of the formed alkyl radical. | Higher stability of the leaving alkyl radical leads to a faster homolysis rate. acs.org |
| Nitroxide Structure | The nature of the nitroxide fragment. | The structure of the nitroxide influences both the homolysis (kd) and recombination (kc) rates. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Studies for Research Applications
Quantitative Structure-Activity Relationship (QSAR) studies are a valuable computational tool for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. While no specific QSAR studies focused solely on this compound were identified, the methodology can be readily applied to this and related compounds for various research applications.
In a typical QSAR study, a set of molecules with known activities or properties is used to develop a predictive model. The process involves calculating a wide range of molecular descriptors for each compound, which are numerical representations of their structural, physicochemical, or electronic properties. These descriptors can include parameters such as molecular weight, logP (a measure of lipophilicity), van der Waals volume, electronegativity, and quantum chemical descriptors like the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov
Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a mathematical model that correlates a subset of these descriptors with the observed activity. The goal is to create a robust and predictive model that can be used to estimate the activity of new, untested compounds. nih.govnih.gov
For this compound and its analogues, a QSAR study could be designed to predict their performance as initiators in NMP. In this hypothetical scenario, the "activity" would be a parameter related to their polymerization control, such as the rate of polymerization or the polydispersity of the resulting polymer. A series of alkoxyamines with varying alkyl chain lengths and modifications to the hydroxylamine moiety would be synthesized and tested.
The following table outlines the key steps in a hypothetical QSAR study of alkoxyamines for NMP applications:
| Step | Description | Example Descriptors/Methods for Alkoxyamines |
| 1. Data Set Selection | A series of alkoxyamines with varying structures and experimentally determined activity (e.g., polymerization rate constant) is compiled. | Alkoxyamines with different alkyl chain lengths (e.g., ethyl, butyl, dodecyl), and different nitroxide fragments. |
| 2. Descriptor Calculation | A variety of molecular descriptors are calculated for each compound in the data set. | Constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges). |
| 3. Model Development | A statistical method is used to develop a mathematical equation linking the descriptors to the activity. | Multiple Linear Regression (MLR), Principal Component Analysis (PCA). |
| 4. Model Validation | The predictive power of the QSAR model is assessed using internal and external validation techniques. | Cross-validation (leave-one-out), prediction for an external test set of compounds not used in model building. |
| 5. Interpretation and Application | The model is interpreted to understand which structural features are important for the desired activity and is used to predict the activity of new, designed compounds. | Identifying the optimal balance of steric and electronic properties for efficient polymerization control. |
Such a QSAR model could significantly accelerate the discovery and optimization of new alkoxyamines for materials science applications by prioritizing the synthesis of the most promising candidates.
Environmental Chemical Research Pertaining to O Dodecylhydroxylamine
Pathways of Chemical Transformation and Degradation in Model Systems
The environmental persistence of an organic compound is determined by its susceptibility to various degradation processes. nih.gov For O-dodecylhydroxylamine, the principal pathways of transformation and degradation in model environmental systems would likely involve hydrolysis, biodegradation, and photolysis.
Hydrolysis: Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. slideshare.netifremer.fr The rate of hydrolysis is often dependent on pH and temperature. nih.govnih.gov For this compound, the N-O bond in the hydroxylamine (B1172632) moiety could be susceptible to hydrolysis, particularly under acidic or basic conditions. The degradation kinetics can be determined by monitoring the decrease in the concentration of the parent compound over time at different pH values and temperatures. nih.govnih.gov While specific experimental data on the hydrolysis of this compound is not readily available in public literature, studies on similar compounds can provide insights. For instance, the hydrolysis of other nitrogen-containing organic compounds has been shown to follow pseudo-first-order kinetics. nih.gov
Biodegradation: Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. mdpi.comnih.gov The long alkyl chain of this compound suggests that it could be a substrate for microbial degradation. Microorganisms can utilize the carbon in the alkyl chain as an energy source. The process often begins with the enzymatic oxidation of the terminal methyl group or other parts of the alkyl chain. nih.govpjoes.com The hydroxylamine group may also be subject to enzymatic transformation. Biodegradation studies are typically conducted in soil or water microcosms inoculated with relevant microbial consortia. nih.gov The rate of biodegradation can be assessed by measuring the disappearance of the parent compound or the evolution of carbon dioxide. mdpi.com
Photolysis: Photolysis is the decomposition of molecules by light. doubtnut.com Direct photolysis occurs when a molecule absorbs light and undergoes a chemical change. nih.gov Indirect photolysis involves other light-absorbing substances in the environment, known as photosensitizers, that transfer energy to the target molecule. ecfr.gov The potential for direct photolysis of this compound depends on its ability to absorb light in the environmentally relevant spectrum (wavelengths > 290 nm). oecd.orgoecd.org The presence of chromophores in the molecule would be a key factor. Indirect photolysis in natural waters can be facilitated by dissolved organic matter (DOM) and nitrate (B79036) ions. nih.govecfr.gov
Adsorption and Desorption Behavior on Environmental Matrices
The mobility and bioavailability of chemicals in the environment are significantly influenced by their tendency to adsorb to soil and sediment particles. lakecleanup.comnih.goviupac.org This behavior is quantified by the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). regulations.govd-nb.info
The adsorption and desorption of a chemical can be studied using batch equilibrium experiments. regulations.gov In these experiments, a solution of the chemical is equilibrated with a known amount of soil or sediment. The concentration of the chemical remaining in the solution is measured, and the amount adsorbed to the solid phase is calculated by difference.
Factors Influencing Adsorption: Several factors can influence the adsorption of this compound in the environment:
Soil/Sediment Organic Carbon Content: Higher organic carbon content generally leads to increased adsorption of hydrophobic compounds. nih.gov
Clay Content and Type: Clay minerals can provide surfaces for polar interactions. researchgate.net
pH: The pH of the soil or water can affect the surface charge of both the adsorbent and the adsorbate, influencing electrostatic interactions.
Ionic Strength: The concentration of dissolved salts can also impact adsorption processes.
The following table illustrates hypothetical Kd and Koc values for this compound in different soil types, based on general principles of chemical sorption.
| Soil Type | Organic Carbon (%) | Clay Content (%) | Hypothetical Kd (L/kg) | Hypothetical Koc (L/kg) |
| Sandy Loam | 1.0 | 10 | 15 | 1500 |
| Silt Loam | 2.5 | 20 | 50 | 2000 |
| Clay | 4.0 | 45 | 120 | 3000 |
Note: These values are illustrative and not based on experimental data for this compound.
Methodologies for Detection and Quantification in Environmental Samples for Research Purposes
Accurate and sensitive analytical methods are essential for studying the environmental fate of this compound. nih.govepa.gov The choice of method depends on the environmental matrix (e.g., water, soil) and the required detection limits.
Sample Preparation: Before analysis, the target compound must be extracted from the environmental sample and concentrated.
Water Samples: Solid-phase extraction (SPE) is a common technique for extracting organic compounds from water. nih.gov A sorbent material that retains this compound is chosen, and the compound is later eluted with a small volume of an organic solvent.
Soil and Sediment Samples: Solvent extraction techniques, such as pressurized liquid extraction (PLE) or Soxhlet extraction, are typically used for solid samples. orgprints.orgresearch.csiro.auiaea.org The choice of solvent is critical to ensure efficient extraction. A clean-up step may be necessary to remove interfering substances from the extract.
Analytical Techniques:
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. velp.com Derivatization of the hydroxylamine group may be necessary to improve its volatility and chromatographic behavior.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of polar and non-volatile compounds. nih.gov Reversed-phase LC with a C18 column would likely be effective for separating this compound. Mass spectrometry provides high selectivity and sensitivity for detection.
Karl Fischer Titration: For determining water content in samples, which can be relevant in degradation studies, Karl Fischer titration is a widely used method. americanpharmaceuticalreview.com
The following table summarizes potential analytical methods for this compound.
| Analytical Technique | Sample Matrix | Typical Detection Limit | Remarks |
| GC-MS | Water, Soil, Sediment | ng/L to µg/kg | May require derivatization. |
| LC-MS/MS | Water, Soil, Sediment | pg/L to ng/kg | High sensitivity and selectivity. |
Note: The detection limits are estimates and would need to be determined experimentally.
Future Research Directions and Emerging Applications of O Dodecylhydroxylamine
O-dodecylhydroxylamine, a versatile chemical compound, is poised for significant advancements in various scientific and technological fields. Its unique bifunctional nature, featuring a long hydrophobic dodecyl chain and a reactive aminooxy group, opens up avenues for novel applications. Future research is progressively focusing on harnessing these properties for sophisticated material science, diagnostics, and sustainable chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
